![molecular formula C6H12N2 B121094 5-Azaspiro[2.4]heptan-7-amine CAS No. 129306-03-2](/img/structure/B121094.png)

5-Azaspiro[2.4]heptan-7-amine

Overview

Description

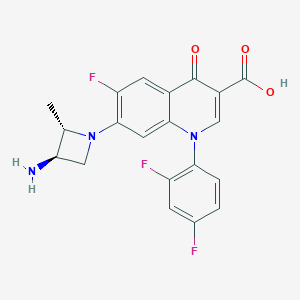

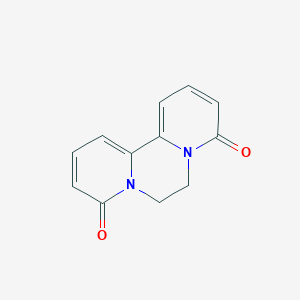

5-Azaspiro[24]heptan-7-amine is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atomThe molecular formula of 5-Azaspiro[2.4]heptan-7-amine is C6H12N2, and it has a molecular weight of 112.17 g/mol .

Mechanism of Action

Target of Action

The primary target of 5-Azaspiro[2.4]heptan-7-amine is Janus Kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. This pathway is involved in processes such as cell growth, cell proliferation, and immune response.

Mode of Action

This compound interacts with JAK1 by inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes controlled by this pathway. The compound exhibits an IC50 value of 8.5 nM against JAK1, indicating its potent inhibitory effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . By inhibiting JAK1, the compound disrupts the normal functioning of this pathway, affecting downstream processes such as cell growth and immune response.

Result of Action

The inhibition of JAK1 by this compound leads to a disruption in the JAK-STAT signaling pathway. This can result in changes in cellular processes such as cell growth and immune response. The compound’s action has been shown to exhibit desired efficacies in certain in vivo studies .

Biochemical Analysis

Biochemical Properties

It has been used as a core scaffold in the design of selective inhibitors , suggesting that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

Given its use in the design of selective inhibitors , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

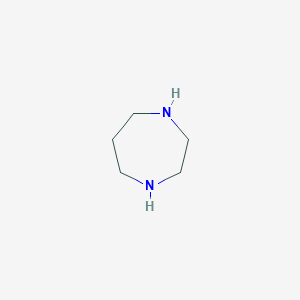

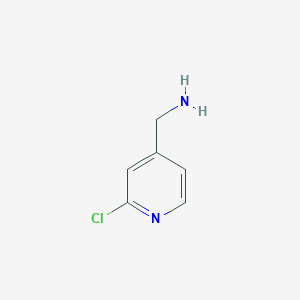

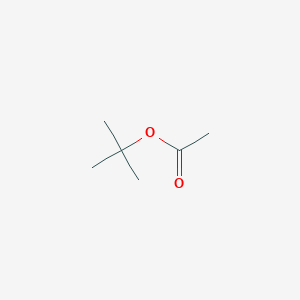

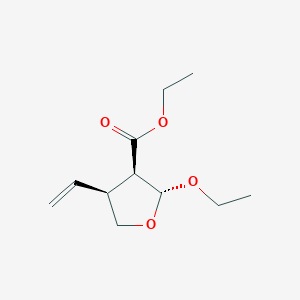

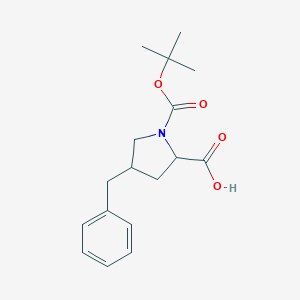

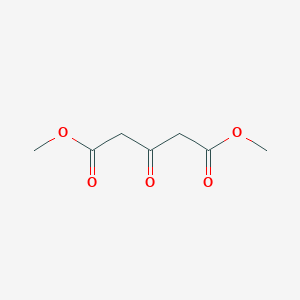

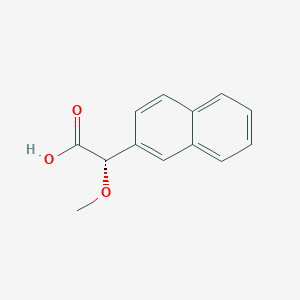

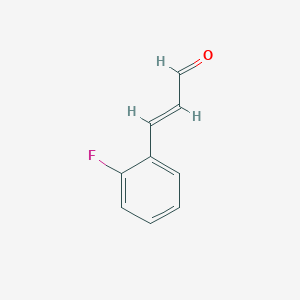

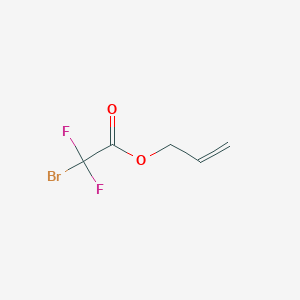

Several methods are available for the synthesis of 5-Azaspiro[2.4]heptan-7-amine. One common approach involves the reaction of a suitable precursor with an amine source under controlled conditions. For example, a racemic mixture of 5-(phenylmethyl)-5-azaspiro[2.4]heptan-7-amine can be synthesized by reacting a precursor with formic acid and formalin at elevated temperatures . Another method involves the use of tert-butoxycarbonyl (BOC) protection followed by deprotection to yield the desired amine .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using readily available starting materials. The process may include steps such as protection and deprotection of functional groups, purification, and isolation of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptan-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives with different substituents .

Scientific Research Applications

5-Azaspiro[2.4]heptan-7-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antibacterial agents such as fluoroquinolones.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Materials Science: It is used in the development of novel materials with unique structural and functional properties.

Comparison with Similar Compounds

Similar Compounds

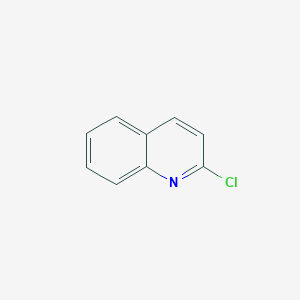

7-(7-Aminomethyl-5-azaspiro[2.4]heptan-5-yl)quinolone: This compound is structurally similar and exhibits high antibacterial activity.

5-Benzyl-5-azaspiro[2.4]heptan-7-amine:

Uniqueness

5-Azaspiro[2.4]heptan-7-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for use in diverse applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name |

5-azaspiro[2.4]heptan-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTBUCYRQSUCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile interact with JAK1 and what are the downstream effects of this interaction?

A1: While the specific binding interactions of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile with JAK1 aren't detailed in the abstract, it's identified as a JAK1 selective inhibitor. [] JAK1 typically gets activated upon cytokine stimulation, leading to phosphorylation of downstream STAT proteins. This phosphorylation triggers STAT dimerization and translocation to the nucleus, where they regulate gene expression involved in immune responses and inflammation. By inhibiting JAK1, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile likely disrupts this signaling cascade, ultimately reducing the expression of pro-inflammatory genes.

Q2: What is the significance of incorporating the 5-azaspiro[2.4]heptan-7-amine moiety in the design of this JAK1 inhibitor?

A2: The research highlights that the design of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile was inspired by combining structural elements from tofacitinib (a known JAK inhibitor) and the this compound scaffold. [] This suggests that the this compound moiety likely contributes to potent and selective JAK1 inhibition, potentially through specific interactions with the enzyme's active site. Further structure-activity relationship studies would be needed to elucidate the precise role of this structural motif in the inhibitor's activity and selectivity profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.